(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine
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Overview
Description
(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to an imine group. The (E)-configuration indicates the specific geometric isomerism of the compound, where the substituents are on opposite sides of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine typically involves the following steps:
Formation of the Sulfanyl Group: The initial step involves the introduction of the sulfanyl group to the phenyl ring. This can be achieved through a nucleophilic substitution reaction where a butan-2-yl thiol reacts with a halogenated phenyl compound.
Formation of the Imine Group: The next step involves the formation of the imine group. This is typically done by reacting the sulfanyl-substituted phenyl compound with aniline in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the reaction towards imine formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The imine group can also participate in reversible binding interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-methylmethanimine: Similar structure but with a methyl group instead of a phenyl group on the imine nitrogen.
(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-ethylmethanimine: Similar structure but with an ethyl group instead of a phenyl group on the imine nitrogen.
Uniqueness
(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine is unique due to the presence of both a sulfanyl group and an imine group in its structure. This combination allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
61205-74-1 |
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Molecular Formula |
C17H19NS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-(2-butan-2-ylsulfanylphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C17H19NS/c1-3-14(2)19-17-12-8-7-9-15(17)13-18-16-10-5-4-6-11-16/h4-14H,3H2,1-2H3 |
InChI Key |
SPMJRSGVXJFZRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=CC=CC=C1C=NC2=CC=CC=C2 |
Origin of Product |
United States |
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